2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULBYUWRTPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol and Its Precursors
Strategies for Phenol-Benzothiazole Linkage Formation
The principal strategy for creating the 2-arylbenzothiazole scaffold involves the cyclization reaction between a 2-aminothiophenol (B119425) and a suitable carboxylic acid or aldehyde derivative. clockss.orgekb.eg For the synthesis of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, this would typically involve the reaction of 2-aminothiophenol with either 3-fluoro-2-hydroxybenzoic acid or 3-fluoro-2-hydroxybenzaldehyde.
The condensation of 2-aminothiophenol with aryl aldehydes or carboxylic acids is the most direct route to 2-arylbenzothiazoles. clockss.orgclockss.org While these reactions can sometimes be performed under harsh conditions, such as heating in polyphosphoric acid (PPA), numerous catalytic approaches have been developed to facilitate the transformation under milder conditions, often with improved yields and shorter reaction times. tandfonline.comnih.gov
Catalytic systems are crucial for both the initial ring closure to form a benzothiazoline (B1199338) intermediate and the subsequent oxidation (aromatization) to the final benzothiazole (B30560) product. clockss.orgclockss.org Lewis acids are particularly effective in catalyzing these steps. For instance, scandium triflate (Sc(OTf)₃) has been shown to catalyze both the cyclization and the subsequent oxidation using molecular oxygen as the oxidant. clockss.org This dual catalytic role makes it a highly efficient choice for this transformation.
Other notable catalytic systems include:
Nano BF₃/SiO₂ : This heterogeneous catalyst allows for the synthesis of 2-arylbenzothiazoles at room temperature in high yields by reacting 2-aminothiophenol with various aldehydes. tandfonline.com Its reusability and the mild reaction conditions make it an environmentally friendly option. tandfonline.com
H₂O₂/HCl : An oxidative system using hydrogen peroxide and hydrochloric acid in ethanol (B145695) has been used to synthesize 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing excellent yields in short reaction times. mdpi.com
DABCO-based ionic liquids : An eco-friendly dicationic acidic ionic liquid has been used as a recyclable catalyst for the condensation of aryl aldehydes with 2-aminothiophenol under reflux in water, demonstrating high efficiency and green chemistry principles. mdpi.com
The choice of catalyst can significantly influence the reaction efficiency, with various systems offering advantages such as mild conditions, high yields, and ease of work-up. tandfonline.commdpi.com
Table 1: Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Nano BF₃/SiO₂ | 2-Aminothiophenol, Aromatic Aldehydes | Room Temperature, EtOH | High yields, short reaction times, reusable heterogeneous catalyst, mild conditions. | tandfonline.com |
| Scandium Triflate (Sc(OTf)₃) | 2-Aminobenzenethiol, Aryl Aldehyde | Room Temperature, THF, O₂ atmosphere | Catalyzes both cyclization and oxidation steps; active in the presence of amino groups. | clockss.orgclockss.org |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Room Temperature, EtOH | Excellent yields, short reaction times (45-60 min), simple setup. | mdpi.com |
| [C₄H₁₀-DABCO][HSO₄]₂ | 2-Aminothiophenol, Aryl Aldehydes | Reflux, H₂O | Green solvent, non-metal, inexpensive, recyclable catalyst. | mdpi.com |
| Sulphated Tungstate | 2-Aminothiophenol, Aldehydes | Room Temperature, Ultrasound, Solvent-free | Efficient, environmentally friendly, mild conditions, excellent yield. | ekb.eg |
While one-pot condensations are common, multi-step routes are often necessary for creating more complex or specifically functionalized derivatives. nih.govnih.gov These routes allow for the careful introduction of substituents onto either the benzothiazole precursor or the aryl precursor prior to the final cyclization step.
A typical multi-step synthesis might involve:
Synthesis of a substituted 2-aminothiophenol : This allows for the introduction of functional groups onto what will become the benzo portion of the benzothiazole ring.
Synthesis of a functionalized aldehyde or carboxylic acid : For the target compound, this would be the synthesis of 3-fluoro-2-hydroxybenzaldehyde or its corresponding acid, if not commercially available.
Final Condensation and Cyclization : The two prepared precursors are then reacted, often using one of the catalytic methods described previously, to form the final functionalized 2-arylbenzothiazole. nih.gov
For example, the synthesis of 2-cyanobenzothiazoles has been achieved through multi-step sequences that may involve the Sandmeyer reaction on a 2-aminobenzothiazole (B30445) precursor, demonstrating a post-cyclization functionalization strategy. nih.gov Similarly, a two-step reaction involving the condensation of 2-aminothiophenol with aliphatic aldehydes followed by oxidation of the intermediate dihydrobenzothiazole is another example of a multi-step process. mdpi.com These approaches provide the flexibility needed to access a wide array of derivatives that may not be achievable through direct, one-pot methods.
Functionalization and Derivatization of the this compound Core
Once the core structure of this compound is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at either the fluorophenol ring or the benzothiazole system to fine-tune the molecule's properties.
The phenol (B47542) group is a versatile functional handle for derivatization. The hydroxyl group can undergo a variety of standard chemical transformations. For instance, a common modification for related 2-(hydroxyphenyl)benzothiazole structures involves etherification or esterification reactions.
A documented example of such a modification involves the reaction of a 4-(benzothiazol-2-yl)-2-methoxyphenol with ethyl chloroacetate (B1199739) to form an ether linkage, which is then converted to a hydrazide. mdpi.com This sequence demonstrates how the phenolic oxygen can be used as a nucleophile to attach more complex side chains.
For this compound, similar reactions could be envisioned:
Williamson Ether Synthesis : Reaction with an alkyl halide (R-X) in the presence of a base to form an ether (O-R).
Esterification : Reaction with an acyl chloride or anhydride (B1165640) to form an ester (O-C(=O)R).
These modifications would transform the phenol into various ether or ester derivatives, altering its electronic and physical properties. The presence of the fluorine atom ortho to the hydroxyl group may influence the reactivity of the phenol through electronic effects but is not expected to prevent these common transformations. The incorporation of fluorine is a known strategy in medicinal chemistry to enhance biological activity. nih.gov
The benzothiazole ring itself is amenable to further substitution, typically through electrophilic aromatic substitution on the benzo portion of the bicyclic system. nih.govnih.gov The existing substituents guide the position of new incoming groups.
Key functionalization strategies include:
Nitration : A ruthenium-catalyzed C-H nitration has been developed for the meta-selective nitration of 2-arylbenzothiazoles, using Cu(NO₃)₂·3H₂O as the nitro source. nih.gov This provides a route to introduce a nitro group onto the aryl ring attached at the 2-position. Research has also shown that the introduction of a nitro group at the C-6 position of the benzothiazole ring can be synthetically valuable. nih.gov
Halogenation : The benzothiazole ring can be halogenated to introduce chloro, bromo, or iodo substituents, which can then serve as handles for further cross-coupling reactions.
Amidation/Amination : The introduction of amidino or amino groups, particularly at the C-6 position, has been explored to synthesize derivatives with specific biological activities. nih.govchemistryjournal.net
Table 2: Examples of Functionalization on the Benzothiazole Ring
| Reaction Type | Position | Reagents/Catalyst | Resulting Group | Reference |
|---|---|---|---|---|
| C-H Nitration | meta-position of 2-aryl ring | Ru-catalyst, Cu(NO₃)₂·3H₂O | Nitro (-NO₂) | nih.gov |
| Electrophilic Substitution | C-6 of Benzothiazole | Nitrating agents | Nitro (-NO₂) | nih.gov |
| Electrophilic Substitution | C-6 of Benzothiazole | Cyanating agents | Cyano (-CN) | nih.gov |
| Amidation | C-6 of Benzothiazole | Multi-step synthesis from nitro/amino precursor | Amidine (-C(=NH)NH₂) | chemistryjournal.net |
The 2-arylbenzothiazole scaffold is a valuable building block for creating more complex hybrid molecules, where it is fused or linked to other heterocyclic systems like pyrazoline or pyrazole (B372694). nih.govresearchgate.net This molecular hybridization aims to combine the pharmacophores of different classes of compounds.
The synthesis of these hybrids often involves a multi-step sequence where a functionalized benzothiazole is prepared first.
Pyrazoline-Benzothiazole Hybrids : A common route to pyrazolines involves the cyclization of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648). researchgate.net To create a benzothiazole-pyrazoline hybrid, one could first synthesize a benzothiazole-containing chalcone (B49325). This is typically achieved by reacting a benzothiazole-substituted acetophenone (B1666503) with an appropriate aldehyde. The resulting chalcone is then reacted with hydrazine hydrate (B1144303) to form the pyrazoline ring. nih.gov
Pyrazole-Benzothiazole Hybrids : The synthesis of pyrazole hybrids can be achieved through various routes. One method involves using a β,β-ditosyloxy ketone protocol to react with a 2-hydrazinyl-benzothiazole, leading to the regioselective formation of pyrazolo-benzothiazole hybrids. researchgate.net Another approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, where one of the components contains the pre-formed benzothiazole moiety. acs.org
Table 3: Synthesis of Benzothiazole-Based Hybrid Structures
| Hybrid Structure | Key Precursors | General Synthetic Step | Reference |
|---|---|---|---|
| Pyrazoline-Benzothiazole | Benzothiazole-substituted chalcone, Hydrazine hydrate | Cyclocondensation of chalcone with hydrazine. | nih.govresearchgate.net |
| Pyrazolo-Benzothiazole | 2-Hydrazinyl-benzothiazole, β,β-ditosyloxy ketone | Regioselective cyclization. | researchgate.net |
| Benzimidazole-Pyrazole Hybrids (Analogous) | Pyrazole-based carbaldehyde, o-Phenylenediamine | Condensation followed by oxidative cyclization. | acs.org |
Compound Index
Mechanistic Investigations of Synthesis Pathways
The synthesis of this compound, a substituted 2-arylbenzothiazole, primarily proceeds through the condensation of 2-aminothiophenol with an appropriately substituted aromatic aldehyde, in this case, 3-fluoro-2-hydroxybenzaldehyde (also known as 3-fluorosalicylaldehyde). The reaction mechanism can vary significantly depending on the catalytic system and reaction conditions employed. Several plausible mechanistic pathways, including acid-catalyzed condensation, oxidative cyclization, and photo-promoted radical reactions, have been investigated for the formation of the benzothiazole core.
A prevalent and well-established route for the synthesis of 2-substituted benzothiazoles is the acid-catalyzed condensation of 2-aminothiophenol with an aldehyde. nih.govresearchgate.net In the context of forming this compound, the reaction is initiated by the protonation of the carbonyl oxygen of 3-fluoro-2-hydroxybenzaldehyde by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the amino group of 2-aminothiophenol. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a Schiff base (or imine) intermediate. The crucial step of intramolecular cyclization then occurs, where the nucleophilic thiol group attacks the electrophilic carbon of the imine. This is followed by an oxidation step, often by air or another oxidizing agent, which leads to the aromatization of the thiazole (B1198619) ring, yielding the final product. The presence of the electron-withdrawing fluorine atom on the salicylaldehyde (B1680747) ring can influence the reaction rates by affecting the electrophilicity of the carbonyl carbon and the stability of the intermediates.
Alternatively, the synthesis can be achieved under oxidative conditions. In such pathways, the reaction between 2-aminothiophenol and the aldehyde can proceed to form an intermediate that is then oxidatively cyclized. Various oxidizing agents, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), have been utilized for the synthesis of 2-substituted benzothiazoles. nih.gov The exact mechanism under these conditions can be complex and may involve the in situ formation of a more reactive electrophilic species or the oxidation of the thiol to a disulfide, which then partakes in the cyclization.
More contemporary and "green" synthetic approaches have explored the use of visible light to promote the synthesis of benzothiazoles. nih.gov A proposed mechanism under these conditions involves a radical reaction pathway. nih.govrsc.org In this scenario, 2-aminothiophenol can be initially oxidized to its corresponding disulfide. This disulfide can then act as a photosensitizer under visible light irradiation, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals from atmospheric oxygen. These ROS then facilitate the oxidative dehydrogenation of the cyclized intermediate, driving the reaction towards the formation of the aromatic benzothiazole ring. rsc.org This method offers a milder and more environmentally benign alternative to traditional methods that may require harsh reagents or high temperatures.
The influence of the substituents on the phenyl ring, specifically the fluoro and hydroxyl groups, is also a critical aspect of the mechanistic landscape. The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the benzothiazole ring system. nih.gov The hydroxyl group at the ortho position to the benzothiazole linkage is known to enable a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov While this is a photophysical property of the final molecule, its precursor, 3-fluoro-2-hydroxybenzaldehyde, also possesses a hydroxyl group that can influence the initial condensation reaction through hydrogen bonding and by modulating the electronic environment of the aldehyde.
Interactive Data Table: Overview of Mechanistic Pathways for Benzothiazole Synthesis
| Mechanistic Pathway | Key Intermediates | Catalyst/Promoter | Conditions |
| Acid-Catalyzed Condensation | Schiff Base (Imine) | Brønsted or Lewis Acids | Often requires heating |
| Oxidative Cyclization | Varies (e.g., disulfide) | H₂O₂/HCl, other oxidants | Typically at room temperature |
| Photo-Promoted Radical Reaction | Disulfide, Radical Cations | Visible Light, Photocatalyst (optional) | Ambient temperature, air atmosphere |
Advanced Structural Characterization Techniques for 2 Benzo D Thiazol 2 Yl 3 Fluorophenol and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information. For 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol and its derivatives, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy are indispensable. derpharmachemica.comjyoungpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of benzothiazole (B30560) derivatives. researchgate.net
In the ¹H NMR spectrum of a typical 2-(aryl)benzothiazole derivative, the protons of the benzothiazole ring system generally appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. derpharmachemica.com The protons on the phenolic ring of this compound would also resonate in this region, with their precise chemical shifts and coupling patterns influenced by the hydroxyl and fluorine substituents. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net For benzothiazole derivatives, the carbon atom of the C=N group within the thiazole (B1198619) ring is particularly characteristic, often resonating downfield around δ 160.0 ppm. nih.gov The carbons of the aromatic rings appear between δ 110 and 160 ppm. The presence of the fluorine atom in this compound would introduce characteristic carbon-fluorine (C-F) couplings, which are invaluable for confirming the position of the fluorine substituent on the phenol (B47542) ring. chemicalbook.com
Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: This table is illustrative, based on data for analogous compounds. Exact values may vary.
| Atom | Technique | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplet patterns. |
| Phenolic -OH | ¹H NMR | Variable (e.g., 9.0 - 11.0) | Broad singlet, exchangeable with D₂O. |
| Benzothiazole Carbons | ¹³C NMR | 115 - 155 | Includes carbons of the fused benzene (B151609) ring. |
| Phenolic Carbons | ¹³C NMR | 110 - 160 | Shifts influenced by -OH and -F groups. C-F coupling expected. |
| C=N Carbon | ¹³C NMR | ~160 - 168 | Characteristic downfield shift. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectra of benzothiazole-phenol derivatives display several characteristic absorption bands. jyoungpharm.orgderpharmachemica.com
Key expected vibrations for this compound include:
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.
C-H Aromatic Stretch: Absorptions typically appearing just above 3000 cm⁻¹. nih.gov
C=N Stretch: A sharp, medium to strong band around 1550-1615 cm⁻¹, characteristic of the thiazole ring. nih.gov
C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region. nih.gov
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.
C-O Stretch: An absorption band for the phenolic C-O bond, typically found around 1260-1180 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound Note: This table is illustrative, based on data for related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | Stretching | 3400 - 3200 | Broad, Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, Weak-Medium |
| C=N (Thiazole) | Stretching | 1615 - 1550 | Medium-Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Sharp |
| C-F | Stretching | 1250 - 1000 | Strong |
| Phenolic C-O | Stretching | 1260 - 1180 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₃H₈FNOS), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. jyoungpharm.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For conjugated systems like this compound, this technique provides information about the extent of π-conjugation. researchgate.net
Benzothiazole derivatives typically exhibit strong and broad absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions. mdpi.com The absorption maxima (λ_max) for these compounds are generally observed between 270 and 400 nm. mdpi.comnih.govbeilstein-journals.org The specific position of the absorption bands can be influenced by the nature and position of substituents on the aromatic rings. The introduction of a nitro group, for example, has been shown to cause a red-shift (a shift to longer wavelengths) in the absorption bands. mdpi.com The electronic properties of the 3-fluoro and hydroxyl groups would similarly influence the absorption spectrum of the title compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.
For this compound, with the molecular formula C₁₃H₈FNOS, the theoretical elemental composition can be calculated precisely. This experimental verification is a standard and essential part of the characterization of newly synthesized compounds. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₁₃H₈FNOS) Molecular Weight: 245.28 g/mol
| Element | Symbol | Percentage (%) |
| Carbon | C | 63.66 |
| Hydrogen | H | 3.29 |
| Fluorine | F | 7.74 |
| Nitrogen | N | 5.71 |
| Oxygen | O | 6.52 |
| Sulfur | S | 13.07 |
Photophysical Properties and Excited State Dynamics of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol Derivatives
Fluorescence and Luminescence Characteristics of Benzothiazole-Phenol Systems
Benzothiazole (B30560) derivatives are known for their luminescent properties and have been explored for applications in light-emitting diodes and as fluorescent probes. mdpi.comresearchgate.net The fluorescence of these compounds is influenced by the electronic nature of substituents on the benzothiazole and phenyl rings. mdpi.com The introduction of a hydroxyl group on the phenyl ring, as in 2-(hydroxyphenyl)benzothiazole (HBT) systems, introduces the possibility of excited-state intramolecular proton transfer (ESIPT), leading to unique fluorescence characteristics. rsc.org
The position of substituents can significantly alter the optical properties of these molecules. For instance, the relative positioning of a nitro group on N-(benzo[d]thiazol-2-yl)benzamide derivatives was found to induce a red-shift in the absorption bands. mdpi.com Similarly, the photophysical properties of benzothiazole-difluoroborates can be finely tuned by optimal substitution, leading to a wide range of fluorescence quantum yields. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
A key feature of many 2-(hydroxyphenyl)benzothiazole derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. nih.gov This transfer leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes-shifted fluorescence emission. nih.govnih.gov
The ESIPT process is a four-step photochemical cycle:
Excitation from the ground state (enol form) to the excited state.
Ultrafast intramolecular proton transfer in the excited state to form the keto-tautomer.
Radiative decay from the excited keto-tautomer to its ground state, emitting a photon.
Reverse proton transfer in the ground state to return to the initial enol form. nih.govmdpi.com
Theoretical studies, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), have shown that the intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen is strengthened in the excited state, which facilitates the ESIPT process. nih.govmdpi.comnih.gov The energy barrier for this proton transfer is typically low, allowing the process to occur on an ultrafast timescale. mdpi.comnih.gov
Aggregation-Induced Emission (AIE) Phenomena
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, some benzothiazole derivatives exhibit the opposite phenomenon, known as Aggregation-Induced Emission (AIE). mdpi.com In AIE-active compounds, the fluorescence is weak or non-existent in dilute solutions but becomes strong in the aggregated state. nih.govmdpi.com
This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov For some benzothiazole-based probes, aggregation in a mixed solvent system leads to enhanced emission. nih.gov For example, a benzothiazole derivative in a THF/water mixture showed maximum emission in the blue region at an 80% water fraction, attributed to the enolic form, while in the dried aggregated state, it emitted in the green region due to the keto form. nih.gov The formation of nanoaggregates is a key factor in the AIE effect, leading to a significant enhancement of the fluorescence intensity. mdpi.comnih.gov
Solvent-Dependent Photophysical Behavior and Solvatochromism
The photophysical properties of 2-(hydroxyphenyl)benzothiazole derivatives are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net The polarity of the solvent can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
In general, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectra of these compounds. nih.govresearchgate.net This is often due to the stabilization of the excited state in polar solvents. Theoretical studies have shown that as solvent polarity increases, the energy gap between the ground and excited states can change, and the strength of the intramolecular hydrogen bond in the excited state can be weakened, making the ESIPT process more difficult. nih.govresearchgate.net
The fluorescence properties of some benzothiazole derivatives are particularly sensitive to the solvent environment. For instance, in certain solvents like DMSO and DMF, deprotonation of the phenolic hydroxyl group can be promoted, leading to fluorescence emission from the phenolic anion. researchgate.net
Quantum Yield and Fluorescence Lifetime Studies
The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the emission process. For benzothiazole derivatives, these values can vary significantly depending on the molecular structure and the surrounding environment.
The quantum yield represents the ratio of emitted photons to absorbed photons. Benzothiazole-based compounds can exhibit a wide range of quantum yields, from very low to close to unity. nih.gov For example, certain thienyl- and bithienyl-1,3-benzothiazoles have been shown to be strongly fluorescent. researchgate.net The introduction of different substituents can be used to control and optimize the quantum yields of these fluorophores. nih.gov
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the solvent and the presence of quenchers. Time-resolved fluorescence spectroscopy is used to measure the decay of fluorescence intensity over time, from which the lifetime can be determined. For some azaphenanthrenes, a related class of compounds, fluorescence lifetimes have been measured to be in the nanosecond range, for example, 8.4 ns for 5,6-benzoquinoline in a basic aqueous solution. scripps.edu
Below is a table summarizing the photophysical data for some benzothiazole derivatives, illustrating the range of quantum yields observed.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| BPO | THF/H₂O (aggregated) | - | 425 | 0.124 |
| BHPO1 | THF | - | Dual Emission | - |
| BHPO2 | THF | - | Dual Emission | - |
Data for BPO, BHPO1, and BHPO2 are from a study on benzothiazole derivatives for white light emission. rsc.org
Photochemical Stability and Degradation Pathways
The photochemical stability of fluorescent compounds is a crucial factor for their practical applications. Benzothiazole derivatives, while often exhibiting high photostability, can undergo photodegradation under certain conditions. nih.govresearchgate.net
Exposure to UV light can lead to the degradation of the benzothiazole unit. unamur.be The degradation pathways can be complex and may involve photodimerization or oxidation. For instance, benzothiazole itself can undergo photodimerization to 2,2′-bibenzothiazole. In the presence of oxygen, it can also form 2-hydroxybenzothiazole and 2-methylbenzothiazole. researchgate.net
The degradation of more complex benzothiazole derivatives can also occur. For example, the photodegradation of 2-mercaptobenzothiazole disulfide and related compounds has been investigated, with various degradation products identified. researchgate.net The stability of these compounds can also be influenced by the pH of the medium, with some showing increased photoinstability in acidic conditions. nih.gov Understanding these degradation pathways is essential for designing more robust and long-lasting fluorescent materials.
Computational Chemistry and Theoretical Modeling of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the properties of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol. By approximating the electron density of the molecule, DFT methods can accurately predict its structural and electronic properties.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 3.74 |
Note: The values presented in this table are representative and derived from DFT calculations on structurally similar benzothiazole (B30560) derivatives.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map of this compound would illustrate regions of negative potential (in red) and positive potential (in blue).
The areas of negative potential, indicating electron-rich regions, are expected to be concentrated around the nitrogen and oxygen atoms, as well as the fluorine atom, making these sites susceptible to electrophilic attack. The hydroxyl proton and the hydrogen atoms of the aromatic rings would exhibit positive potential, marking them as likely sites for nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological environment.
Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)
DFT calculations can accurately predict the spectroscopic signatures of this compound, which is essential for its characterization.
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. The calculated shifts, when compared with experimental data, aid in the structural elucidation of the molecule. For instance, the chemical shift of the hydroxyl proton would be sensitive to its environment and potential for hydrogen bonding.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the O-H stretching of the phenol (B47542) group, the C=N stretching of the thiazole (B1198619) ring, and the C-F stretching.
UV-Vis Spectroscopy: The electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted. For this compound, the spectrum is expected to show characteristic π→π* and n→π* transitions associated with the aromatic and heterocyclic rings.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited-state properties and photophysical phenomena of molecules. rsc.orguci.edu For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as the energies, oscillator strengths, and the orbitals involved.
These calculations are particularly useful in understanding phenomena like fluorescence and phosphorescence. The theory can predict the geometry of the molecule in its excited state and the energy of the emitted light, providing insights into its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. The calculations would likely reveal the intramolecular charge transfer (ICT) character of the first excited state, which is a common feature in such donor-acceptor systems.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the preferred conformations of the molecule, particularly the rotational barrier around the single bond connecting the phenol and benzothiazole rings.
These simulations provide a detailed picture of the molecule's flexibility and how it might interact with its environment, such as a solvent or a biological receptor. The results of MD simulations can be used to calculate various thermodynamic properties and to understand the structural stability of the molecule.
Quantum Chemical Calculations for Chemical Reactivity Descriptors
Quantum chemical calculations can provide a set of descriptors that quantify the chemical reactivity of this compound. These descriptors are derived from the conceptual DFT framework and include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability.
Softness (S): The reciprocal of hardness, it measures the molecule's polarizability.
Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.
These descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these values would be influenced by the interplay between the electron-donating phenol group and the electron-withdrawing benzothiazole and fluoro substituents.
Table 2: Calculated Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.02 |
| Chemical Hardness (η) | 1.87 |
| Softness (S) | 0.53 |
| Electrophilicity Index (ω) | 4.32 |
Note: The values in this table are representative and calculated based on the HOMO and LUMO energies presented in Table 1.
Coordination Chemistry of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol As a Ligand
Design and Synthesis of Metal Complexes (e.g., Co(III), Ni(II), Cu(II), Pd(II))
The synthesis of metal complexes with 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol would typically involve the reaction of the deprotonated ligand with a corresponding metal salt. A general and effective method is the direct reaction between the ligand and a metal(II) salt, such as cobalt(II) chloride, nickel(II) chloride, copper(II) chloride, or palladium(II) chloride, in a suitable solvent. biointerfaceresearch.comresearchgate.net
The synthesis is generally carried out in a refluxing alcoholic solvent like methanol (B129727) or ethanol (B145695). researchgate.net A base, such as potassium hydroxide (B78521) or triethylamine, is often added to facilitate the deprotonation of the phenolic hydroxyl group, allowing for coordination with the metal ion. researchgate.net The metal complexes typically precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. researchgate.net For Co(III) complexes, an oxidation step from a Co(II) precursor during the reaction is common, often achieved by atmospheric oxygen or a mild oxidizing agent. biointerfaceresearch.com
Table 1: General Synthetic Conditions for Metal Complexes
| Metal Ion | Typical Metal Salt | Solvent | Reaction Condition |
|---|---|---|---|
| Co(III) | CoCl₂·6H₂O | Methanol/Ethanol | Reflux, often with base and air oxidation biointerfaceresearch.comresearchgate.net |
| Ni(II) | NiCl₂·6H₂O | Methanol/Ethanol | Reflux, often with base researchgate.netresearchgate.net |
| Cu(II) | CuCl₂·2H₂O | Methanol/Ethanol | Reflux, often with base researchgate.netnih.gov |
Chelation Behavior and Coordination Modes
This compound is expected to function as a bidentate chelating ligand. Upon deprotonation of the phenolic hydroxyl group, it coordinates to a metal center through two distinct atoms:
The nitrogen atom of the benzothiazole (B30560) ring.
The oxygen atom of the phenolate (B1203915) group.
Structural Elucidation of Metal Complexes (e.g., Square Planar Geometry)
The geometry of the resulting metal complexes is dictated by the coordination number and the electronic configuration of the central metal ion. Based on studies of analogous benzothiazole complexes, the following geometries are anticipated:
Co(III) Complexes : Cobalt(III) complexes with bidentate ligands of this type typically adopt an octahedral geometry, with a coordination number of six. This would result in a complex with the general formula [Co(L)₃] or [Co(L)₂(X)₂], where L is the bidentate ligand and X represents other monodentate ligands. biointerfaceresearch.com
Ni(II) Complexes : Nickel(II) can form complexes with various geometries. With two bidentate ligands, a square planar geometry is common, leading to a diamagnetic complex of the type [Ni(L)₂]. researchgate.net However, octahedral geometries, [Ni(L)₂(Solvent)₂], are also possible, particularly in coordinating solvents. researchgate.net
Cu(II) Complexes : Due to the Jahn-Teller effect for d⁹ ions, copper(II) complexes rarely exhibit perfect octahedral or square planar geometries. A distorted square planar or square pyramidal geometry is most common for [Cu(L)₂] type complexes. nih.gov
Pd(II) Complexes : Palladium(II), with a d⁸ electron configuration, strongly favors a four-coordinate square planar geometry. The resulting [Pd(L)₂] complex is expected to be diamagnetic and exhibit this geometry. nih.gov
Table 2: Expected Geometries of Metal Complexes
| Metal Complex | Metal Ion d-Configuration | Expected Geometry |
|---|---|---|
| [Co(L)₃] | Co(III), d⁶ | Octahedral |
| [Ni(L)₂] | Ni(II), d⁸ | Square Planar |
| [Cu(L)₂] | Cu(II), d⁹ | Distorted Square Planar/Square Pyramidal |
Electronic and Magnetic Properties of Complexes
The electronic and magnetic properties of the metal complexes are intrinsically linked to their structure and the identity of the central metal ion.
Co(III) Complexes : Octahedral Co(III) (d⁶) complexes are typically low-spin and therefore diamagnetic . Their electronic spectra are characterized by d-d transitions, which are generally of low intensity.
Ni(II) Complexes : Square planar Ni(II) (d⁸) complexes are low-spin and diamagnetic . Octahedral Ni(II) complexes, however, are high-spin with two unpaired electrons, making them paramagnetic . The electronic spectra of paramagnetic Ni(II) complexes show characteristic d-d transition bands in the visible region. nih.gov
Cu(II) Complexes : With a d⁹ electronic configuration, Cu(II) complexes are paramagnetic , possessing one unpaired electron. Their electronic spectra typically display a broad, asymmetric d-d absorption band.
Pd(II) Complexes : Square planar Pd(II) (d⁸) complexes are consistently diamagnetic .
The introduction of the fluorine atom in the ligand can subtly modulate these properties by altering the ligand field strength, which in turn affects the energies of the d-d electronic transitions observed in their UV-Vis spectra.
Table 3: Summary of Expected Magnetic Properties
| Metal Complex | Expected Geometry | Magnetic Property |
|---|---|---|
| [Co(L)₃] | Octahedral | Diamagnetic |
| [Ni(L)₂] | Square Planar | Diamagnetic |
| [Ni(L)₂(Solvent)₂] | Octahedral | Paramagnetic |
| [Cu(L)₂] | Distorted Square Planar | Paramagnetic |
Advanced Materials Science Applications of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol Derivatives
Fluorescent Probes and Chemosensors for Analytical and Biological Research
The inherent fluorescence of the 2-(benzo[d]thiazol-2-yl)phenol scaffold makes its derivatives excellent candidates for developing chemosensors. These sensors can detect and quantify various analytes, from simple ions to complex biomolecules, often with high sensitivity and selectivity through mechanisms like fluorescence "turn-on" or "turn-off" responses.
Derivatives of benzothiazole (B30560) can be engineered to act as optical pH sensors. Benzothiazole azo dyes, for example, exhibit significant changes in their absorption spectra in response to varying pH levels, resulting in a distinct color change from blue to red. researchgate.net This protonation/deprotonation of the chromophore is the fundamental mechanism behind their pH-sensing capabilities. researchgate.net Such properties make them suitable for applications requiring the monitoring of low pH values. researchgate.net
Benzothiazole-based derivatives have been extensively developed as highly selective and sensitive fluorescent probes for various metal cations, with a particular focus on zinc(II). nih.govbohrium.combohrium.com One such probe, 2-(benzo[d]thiazol-2-yl)-6-(1-(pyridin-2-yl) imidazo[1,5-a] pyridin-3-yl) phenol (B47542) (BIPP), functions as a "turn-on" sensor. nih.gov In its free state, the fluorescence of the benzothiazole unit is quenched by a Photoinduced Electron Transfer (PET) process from the electron-rich imidazopyridine unit. nih.gov Upon selective coordination with Zn²⁺, this PET process is disrupted, leading to a significant enhancement in fluorescence. nih.gov This specific probe exhibits a strong new emission peak at 542 nm in the presence of Zn²⁺, with a very low limit of detection (LOD) of 2.36 x 10⁻⁸ M. rsc.org
Table 2: Examples of Benzothiazole-Based Fluorescent Probes for Zinc (II) Detection This interactive table presents data on various benzothiazole derivatives designed as fluorescent chemosensors for the detection of Zinc (Zn²⁺) ions.
| Probe Name/Description | Sensing Mechanism | Limit of Detection (LOD) | Key Features |
| BIPP | Fluorescence "turn-on" | 2.36 x 10⁻⁸ M | Quick response, high sensitivity, and selectivity. rsc.org |
| Probe L | Fluorescence "turn-on" | 0.678 µM | Fast response (~30 s), wide pH detection range (7-10). bohrium.combohrium.com |
| BZDM | Dual response | - | Detects both Al³⁺ and Zn²⁺ in aqueous medium. bohrium.com |
| Data sourced from RSC Publishing and Bohrium. bohrium.comrsc.org |
The versatility of the benzothiazole framework extends to the detection of crucial biomolecules, enabling applications in medical diagnostics and cellular imaging.
Cysteine (Cys) Detection: Probes have been designed for the highly sensitive and selective detection of cysteine (Cys) over other structurally similar biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). rsc.orgresearchgate.netnih.gov One such probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), is essentially non-fluorescent on its own. rsc.orgresearchgate.net However, in the presence of cysteine, it undergoes a tandem reaction that releases the fluorophore, resulting in a massive 4725-fold fluorescence enhancement with a large Stokes shift (135 nm). rsc.orgresearchgate.net This "turn-on" probe achieves a very low detection limit of 32.6 nM and has been successfully used for imaging cysteine in living cells and zebrafish. rsc.orgresearchgate.net Another probe, 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) (BPBC), also operates on a turn-on mechanism based on ESIPT and has been used to create paper test strips for convenient Cys detection. nih.govcolab.ws
Alkaline Phosphatase (ALP) Activity: Alkaline phosphatase is a critical enzyme whose abnormal levels are linked to various diseases. nih.gov Benzothiazole derivatives have been synthesized to act as fluorogenic and chemiluminogenic substrates for ALP assays. researchgate.netrsc.org For example, a fluorogenic substrate can be designed to be weakly fluorescent. researchgate.net When it reacts with ALP, the enzyme catalyzes the hydrolysis of a phosphate (B84403) group from the substrate. researchgate.netnih.gov This enzymatic reaction releases a highly fluorescent benzothiazole product, leading to a "turn-on" signal that allows for real-time imaging of endogenous ALP activity in living cells. researchgate.net One chemiluminogenic substrate showed a linear response to ALP amounts in the 0–20 pmol range, demonstrating high sensitivity. rsc.org
Table 3: Performance of Benzothiazole-Based Probes for Biomolecule Sensing This interactive table details the performance characteristics of fluorescent probes derived from the benzothiazole structure for detecting Cysteine and Alkaline Phosphatase activity.
| Target Analyte | Probe Name/Type | Sensing Principle | Limit of Detection (LOD) / Range |
| Cysteine | BT-AC | Fluorescence "turn-on" | 32.6 nM |
| Cysteine | BPBC | ESIPT "turn-on" | - |
| Alkaline Phosphatase | Chemiluminogenic Substrate | Chemiluminescence | 0–20 pmol |
| Data sourced from New Journal of Chemistry, Talanta, and Analyst (RSC Publishing). rsc.orgresearchgate.netnih.govrsc.org |
Design Principles for Selective Probesstemmpress.comconsensus.app
The design of selective fluorescent probes based on the 2-(hydroxyphenyl)benzothiazole (HBT) framework is a significant area of research. The core principle involves modifying the HBT structure to induce a specific interaction with a target analyte, which in turn modulates the probe's fluorescence properties, enabling detection. researchgate.netnih.gov The rigid, delocalized π-system of the benzothiazole unit provides excellent optical properties, such as high fluorescence quantum yields and molar absorptivity, which are advantageous for developing sensitive probes. researchgate.net
Key design strategies focus on several aspects:
Analyte-Specific Recognition Sites: The primary design principle is the incorporation of a recognition moiety that selectively binds to the target analyte. This binding event triggers a change in the electronic properties of the fluorophore, leading to a detectable signal. For instance, a probe for cysteine, BT-AC, was designed with dual recognition factors. It undergoes a specific tandem reaction with cysteine that does not occur with other similar thiols like homocysteine (Hcy) or glutathione (GSH), ensuring high selectivity. nih.gov
Modulation of ESIPT: Many probes are designed to leverage the ESIPT mechanism. The interaction with an analyte can either inhibit or enhance the ESIPT process, causing a distinct change in the emission spectrum (e.g., a ratiometric shift or fluorescence quenching/enhancement). For example, the introduction of an electron-withdrawing trifluoromethyl (CF₃) group can facilitate the deprotonation of the phenolic hydroxy group, altering the fluorescence profile. mdpi.com
Electron Donor-Acceptor Systems: Creating a system with electron donor and acceptor groups interacting through a π-conjugated system is a common strategy. mdpi.com This intramolecular charge transfer (ICT) mechanism is sensitive to the local environment and can be perturbed by the presence of an analyte. The design of probes for amyloid beta (Aβ) aggregates, relevant in Alzheimer's disease research, utilizes this principle to achieve high sensitivity and a strong fluorescence response upon binding. mdpi.com
Reaction-Based Sensing: Some probes are designed as chemodosimeters, where an irreversible chemical reaction with the analyte releases the fluorophore or changes its structure, leading to a significant "turn-on" fluorescence response. nih.govpku.edu.cn This approach often provides high selectivity and a large signal enhancement. A probe designed for boronic-acid-containing agents used this principle, where the HBT core was selected for its ability to react rapidly and exhibit favorable fluorescence upon chelation. d-nb.info
The following table summarizes design principles for HBT-based probes targeting various analytes.
| Target Analyte | Design Principle | Probe Example | Observed Fluorescence Change | Reference |
| Cysteine (Cys) | Analyte-triggered tandem cyclization and cleavage reaction. | 2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | 4725-fold fluorescence enhancement. | nih.gov |
| Amyloid Beta (Aβ) Aggregates | Extended π-conjugation with electron acceptor-donor groups. | RM-28 | 7.5-fold fluorescence enhancement upon binding. | mdpi.com |
| Boronic Acid Agents | Chelation involving the heterocyclic nitrogen and phenolic hydroxyl group. | BTTQ | Immediate fluorescence emission at 567 nm upon reaction. | d-nb.info |
| pH Variations | Modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process. | 2-(benzo[D]thiazole-2-yl)-6-(hydrazone methyl)-4-methylphenol (BTH-MPH) | Strong absorption peaks at 510 and 570 nm within a pH range of 3-8. | researchgate.net |
Non-Linear Optical (NLO) Materials Researchresearchgate.netresearchgate.net
Derivatives of benzothiazole are promising candidates for non-linear optical (NLO) applications due to their inherent electronic properties. Organic NLO materials are characterized by their large polarization, conjugated structures, and potential for charge transfer, all features present in the benzothiazole framework. nih.gov Research in this area focuses on designing molecules with large hyperpolarizability values, which are a measure of the NLO response.
The key to enhancing NLO properties in these molecules is to create a strong intramolecular charge transfer (ICT) system, often by incorporating electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated bridge (D-π-A architecture). rsc.org Theoretical studies using Density Functional Theory (DFT) are widely employed to predict and understand the NLO properties of newly designed chromophores. researchgate.netnih.govrsc.org
For example, studies on thiazole (B1198619) chromophores have shown that molecules with active groups like hydroxy-ethyl or amino-ethyl can exhibit high second-order hyperpolarizability (β) values. researchgate.net In one study, a series of researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govthiadiazole derivatives were designed and their NLO properties calculated. The results showed that strategic substitution with different donor functional groups could significantly enhance the NLO response, with one derivative (C7) exhibiting a first hyperpolarizability value of 105,032.98 × 10⁻³⁴ esu. rsc.org
Another investigation into nitrothiazole and nitrobenzothiazole compounds highlighted their potential as efficient NLO materials. DFT calculations on a series of these derivatives revealed that one compound exhibited a third-order NLO polarizability (γ) amplitude as large as 124.15×10⁴ a.u., significantly larger than the well-known NLO material para-nitroaniline. nih.gov The electronic communication between donor and acceptor moieties is crucial for achieving these high NLO responses. nih.gov
The table below presents calculated NLO properties for some benzothiazole-related derivatives from computational studies.
| Compound Class | NLO Property | Calculated Value | Method | Reference |
| Triazolo-thiadiazole Derivative (C7) | First Hyperpolarizability (β) | 105,032.98 × 10⁻³⁴ esu | DFT/ωB97XD | rsc.org |
| Nitrobenzothiazole Derivative (Compound 7) | Third-order NLO Polarizability (γ) | 124.15 × 10⁴ a.u. | DFT/Finite Field | nih.gov |
| Thiazole Chromophores | Second-order Hyperpolarizability (β) | ~1.6 × 10⁻²⁸ esu | DFT/B3LYP | researchgate.net |
| Thiadiazole-based Derivative (PAH-BTZ-3) | Third-order NLO Polarizability (<γ>) | 1294.7 × 10⁻³⁶ esu | DFT/M06-2X | rsc.org |
Supramolecular Chemistry and Self-Assembly Studies
The planar, aromatic structure of the benzothiazole core makes it an excellent building block for supramolecular chemistry and self-assembly. These molecules can organize into well-defined, higher-order structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
One study demonstrated that an amphiphilic derivative of 2-(2'-hydroxylphenyl)benzothiazole, when dispersed in water, could form supramolecular complexes with cyclodextrins (CDs). nih.gov The host-guest interactions between the benzothiazole derivative and different types of cyclodextrins (α-CD and β-CD) led to the separate enhancement of the molecule's dual emission bands (keto and enol forms). This selective enhancement was attributed to the specific nature of the inclusion complex formed, highlighting a method to control the photophysical properties through supramolecular interactions. nih.gov
A more complex example involves the functionalization of self-assembling peptides with a benzothiazole group. A novel dipeptide, Boc-Phe-Phe, was functionalized with a benzothiazole unit, creating a molecule rich in aromatic character. This derivative was shown to self-organize into distinct nanostructures, with morphologies that could be tuned by adjusting the solvent system, ranging from nanospheres to nanobelts. The introduction of the benzothiazole group not only drove the self-assembly but also significantly enhanced the fluorescence of the resulting supramolecular structures. Furthermore, these self-assembled materials exhibited a second-order nonlinear optical (NLO) response, demonstrating that supramolecular organization can lead to emergent functional properties.
The driving forces for this type of self-assembly are the strong π-electron conjugation and planar, rigid nature of the benzothiazole unit, combined with the inherent self-organization capabilities of the peptide backbone. These studies illustrate how the benzothiazole framework can be integrated into larger molecular designs to create complex, functional materials through bottom-up self-assembly processes.
Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 2 Benzo D Thiazol 2 Yl 3 Fluorophenol Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives of the benzothiazole (B30560) scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Alpha-Glucosidase Inhibition: Derivatives containing the related 2-imino-1,3-thiazoline scaffold have shown significant potential as α-glucosidase inhibitors, which is a key target in managing type 2 diabetes mellitus by delaying carbohydrate digestion. nih.gov In one study, highly fluorinated 2-imino-1,3-thiazoline derivatives were synthesized and evaluated, demonstrating selective and potent inhibition of α-glucosidase over β-glucosidase. nih.gov Notably, the position of the fluorine atom on the aroyl ring was critical for activity. A sharp increase in inhibitory potential was observed when fluorine was substituted at the meta-position of the aroyl ring. nih.gov The compound 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide emerged as a particularly potent inhibitor with an IC₅₀ value of 1.47 ± 0.05 μM, approximately 24-fold stronger than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 μM). nih.gov
Urease Inhibition: The benzothiazole nucleus has been successfully developed as a scaffold for potent urease inhibitors. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with pathologies like peptic ulcers and infectious stone formation caused by microorganisms such as Helicobacter pylori. A series of benzothiazole derivatives, including 2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one and its oxime counterparts, were synthesized and showed excellent urease-inhibitory potential, with IC₅₀ values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM. researchgate.net This activity was significantly more potent than the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM). researchgate.net Structure-activity relationship (SAR) studies of 2-amino-6-arylbenzothiazoles have also been explored, indicating that this class of compounds holds promise for developing anti-ulcer agents. consensus.appnih.gov
Table 1: α-Glucosidase and Urease Inhibition by Benzothiazole and Thiazoline Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | 1.47 ± 0.05 | nih.gov |
| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 | nih.gov |
| Benzothiazole-oxadiazole/oxime derivatives (range) | Urease | 16.16 - 105.32 | researchgate.net |
| Acetohydroxamic acid (Standard) | Urease | 320.70 ± 4.24 | researchgate.net |
Elevated activity of β-glucuronidase is linked to various diseases, including certain cancers. nih.gov The benzothiazole skeleton has been explored for the synthesis of novel β-glucuronidase inhibitors. A series of 26 benzothiazole derivatives were synthesized and evaluated, with several compounds showing inhibitory potency significantly greater than the standard, D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM). mdpi.com The most potent compounds identified were compound 18 (IC₅₀ = 2.26 ± 0.06 μM) and compound 16 (IC₅₀ = 4.23 ± 0.054 μM). mdpi.com
In another study, benzothiazole-based oxadiazole analogs were synthesized. nih.govgoogle.com Among the 20 compounds tested, several demonstrated potent micromolar activity. The most active were compound 7 (IC₅₀ = 2.16 μM) and compound 14 (IC₅₀ = 4.38 μM). nih.govgoogle.com Importantly, the active analogs were found to be non-cytotoxic. nih.govmdpi.comgoogle.com Molecular docking studies suggest these compounds interact effectively with the active site of the β-glucuronidase enzyme. nih.govmdpi.comgoogle.com
Table 2: β-Glucuronidase Inhibition by Benzothiazole Derivatives
| Compound Series | Most Potent Compound (IC₅₀ in μM) | Standard (IC₅₀ in μM) | Reference |
|---|---|---|---|
| Benzothiazole derivatives (1-26) | Compound 18 (2.26 ± 0.06) | D-saccharic acid 1,4-lactone (48.4 ± 1.25) | mdpi.com |
| Benzothiazole-oxadiazole analogs (1-20) | Compound 7 (2.16) | - | nih.govgoogle.com |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.gov Thiazole (B1198619) and benzothiadiazine derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov Some thiazole derivatives were reported to inhibit the kinase activity of VEGFR-2 with IC₅₀ values in the nanomolar range, comparable to the approved drug Sorafenib. Chlorinated benzothiadiazines have been shown to suppress VEGF-induced endothelial cell proliferation by inhibiting the phosphorylation of VEGFR2. nih.gov These compounds also demonstrated remarkable selectivity, inhibiting other angiogenesis-related kinases like TNK2 and PRKD2. nih.gov
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade in cell proliferation and survival. A thienopyridine derivative, LCB03-0110, was found to potently inhibit angiogenesis by targeting both VEGFR-2 and the JAK/STAT3 pathway. Molecular modeling revealed that this compound binds to the ATP-binding site of VEGFR-2. While research has focused on VEGFR-2 and JAK/STAT pathways, the specific inhibition of IKKβ by this class of compounds is less characterized in the reviewed literature.
Antimicrobial Activity Studies (Antibacterial and Antifungal)
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. In one study, new benzothiazole derivatives were evaluated for their ability to inhibit the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for sulfonamide drugs. Compounds containing a pyrazolone (B3327878) ring attached to the benzothiazole scaffold showed the highest activity. Specifically, compound 16c was superior to the standard drugs ampicillin (B1664943) and sulfadiazine (B1682646) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.025 mM.
Other studies have confirmed the broad-spectrum potential of this scaffold. N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their carbothioamide counterparts exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi, including Candida albicans and Aspergillus niger. Fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles also showed good antimicrobial activity, with some compounds displaying excellent potency against both Gram-positive and Gram-negative bacteria, as well as yeasts.
Table 3: Antimicrobial Activity (MIC) of Benzothiazole Derivatives
| Compound Series/Name | Organism | MIC | Reference |
|---|---|---|---|
| Benzothiazole-pyrazolone (16c) | S. aureus | 0.025 mM | |
| Benzothiazole-pyrazolone (16b) | DHPS Enzyme (IC₅₀) | 7.85 µg/mL | |
| N-(6-ethoxybenzo[d]thiazol-2-yl) derivatives | S. aureus, Fungi | Moderate Activity | |
| Fluorinated Pyrazolylthiazoles (8c) | Various Bacteria & Fungi | Excellent Activity |
Antitubercular Activity Investigations
Tuberculosis remains a major global health threat, and the benzothiazole scaffold has emerged as a promising foundation for new antitubercular drugs. researchgate.netconsensus.appnih.gov Numerous studies have detailed the synthesis and evaluation of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). researchgate.netconsensus.appnih.gov One series of benzothiazolylpyrimidine-5-carboxamides showed potent activity against the Mtb H37Rv strain, with some compounds having better IC₅₀ and MIC values than the first-line drug Isoniazid. consensus.app These compounds are thought to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for mycobacterial cell wall synthesis. researchgate.netconsensus.appnih.gov
Another study on novel benzothiazole (BNTZ) derivatives found that a compound with an isoquinoline (B145761) nucleus (BNTZ 9 ) had remarkable activity at 8 µg/mL against both susceptible (H37Rv) and multi-drug resistant strains of Mtb. A derivative containing a naphthalene (B1677914) nucleus (BNTZ 2 ) was also effective at 6 µg/mL and 11 µg/mL against susceptible and MDR-TB strains, respectively. Furthermore, benzothiazoles containing an azetidinone ring have been designed, with compound A6 showing significant activity against Mtb H37Rv. The activity of these derivatives is often linked to substitutions on the benzothiazole ring, with fluoro-substituents being a common feature in active compounds.
Table 4: Antitubercular Activity of Benzothiazole Derivatives against M. tuberculosis
| Compound Series/Name | Strain(s) | Activity (MIC/Concentration) | Reference |
|---|---|---|---|
| Benzothiazolylpyrimidine-5-carboxamide (7a) | H37Rv | 0.08 µM | consensus.app |
| BNTZ 9 (isoquinoline nucleus) | H37Rv & MDR-TB | 8 µg/mL | |
| BNTZ 2 (naphthalene nucleus) | H37Rv | 6 µg/mL | |
| Azetidinone-benzothiazole (A6) | H37Rv | Significant Activity |
Mechanistic Insights into Anti-proliferative Activity in Cell Lines
Benzothiazole derivatives have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), and cervical (HeLa) cancer lines. The mechanism of action often involves the inhibition of key signaling pathways and the induction of apoptosis.
A library of phenylacetamide derivatives with a benzothiazole nucleus induced marked viability reduction at low micromolar concentrations in pancreatic and paraganglioma cancer cells. Some of these compounds showed improved antiproliferative activity compared to lead compounds. In another study, certain benzothiazole derivatives exhibited high cytotoxicity against the HepG2 cell line, with IC₅₀ values as low as 0.18 µM. These compounds were also identified as inhibitors of c-MET kinase.
The anticancer activity of benzothiazoles is also linked to their ability to inhibit kinases like VEGFR-2, as discussed previously, which is crucial for tumor angiogenesis. Mechanistic studies have shown that active compounds can induce cell cycle arrest, often at the G2/M or SubG1 phase, and trigger apoptosis. For example, one active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) , significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, induced apoptosis, and arrested the cell cycle. It also inhibited cell migration and modulated the expression of proteins in the PI3K/AKT signaling pathway.
Table 5: Antiproliferative Activity (IC₅₀) of Benzothiazole Derivatives in Cancer Cell Lines
| Compound Series/Name | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivative (15i) | HepG2 (Liver) | 0.18 | |
| Benzothiazole derivative (12i) | HepG2 (Liver) | 0.19 | |
| Oxadiazole-benzothiazole (20) | CCRF-CEM (Leukemia) | 8 ± 1 (CC₅₀) | |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549, MCF7, HT1080 | Significant Cytotoxicity | |
| Thiazolyl-coumarin (6d) | MCF-7 (Breast) | 10.5 ± 0.71 | |
| Compound B7 | A431 (Skin) | Significant Inhibition |
DNA Binding and Cleavage Properties of Metal Complexes
The interaction of metal complexes with DNA is a cornerstone of research into new therapeutic agents, particularly for cancer treatment. ias.ac.in Transition metal complexes derived from benzothiazole scaffolds have been a significant focus of these investigations. ias.ac.inresearchgate.net These complexes can bind to DNA through non-covalent interactions, such as intercalation or groove binding, and in some cases, can facilitate the cleavage of the DNA backbone. ias.ac.in The mode and affinity of DNA binding are typically evaluated using a variety of analytical techniques, including electronic absorption (UV-Vis) spectroscopy, fluorescence spectroscopy, and viscosity measurements. ias.ac.inresearchgate.net
Studies on metal complexes of benzothiazole Schiff bases reveal that they can effectively bind to Calf Thymus DNA (CT-DNA), primarily through an intercalative mode. ias.ac.in This type of interaction involves the stacking of the complex's planar aromatic rings between the DNA base pairs. nih.gov Evidence for intercalation is often derived from several key observations:
UV-Vis Spectroscopy: A decrease in peak intensity (hypochromism) and a shift to a longer wavelength (bathochromism or red shift) in the complex's absorption spectrum upon addition of DNA are indicative of intercalative binding. mdpi.com This is due to the strong stacking interaction between the complex and the DNA nucleobases. mdpi.com Conversely, an increase in peak intensity (hyperchromism) may suggest electrostatic or groove binding. mdpi.com
Fluorescence Spectroscopy: Competitive binding assays using ethidium (B1194527) bromide (EB), a known DNA intercalator, are widely employed. researchgate.net A decrease in the fluorescence intensity of the EB-DNA system upon the addition of the metal complex suggests that the complex is displacing EB, indicating a competitive intercalative binding mode. ias.ac.inresearchgate.net
Viscosity Measurements: Intercalation typically causes a significant increase in the viscosity of a DNA solution because the DNA helix must lengthen to accommodate the intercalating agent. ias.ac.in
Agarose gel electrophoresis is the standard method to assess the DNA cleavage ability of these complexes. ias.ac.innih.gov Many benzothiazole-derived metal complexes have been shown to cleave supercoiled plasmid DNA (like pBR322) into a nicked circular form, demonstrating their nuclease-like activity. ias.ac.innih.gov This cleavage can occur even in the absence of external agents, highlighting the intrinsic reactivity of the complexes. nih.gov The efficiency of this cleavage is often dependent on the specific metal ion and the surrounding ligands. nih.gov For instance, certain copper(II) complexes have demonstrated potent redox-based DNA cleavage activity. nih.gov
The binding affinity of these complexes to DNA is quantified by the binding constant (Kb). For example, certain ternary metal complexes have shown high DNA-binding constants, in the order of 4 × 106 M-1, signifying a strong interaction. nih.gov
Table 1: Methods to Study Metal Complex-DNA Interactions
| Technique | Purpose | Typical Observation for Intercalation | Reference |
|---|---|---|---|
| UV-Vis Absorption Spectroscopy | To study binding mode and affinity | Hypochromism and Bathochromism | ias.ac.inmdpi.com |
| Fluorescence Quenching | To confirm binding mode via competition | Quenching of Ethidium Bromide fluorescence | ias.ac.inresearchgate.net |
| Viscosity Measurement | To determine changes in DNA length | Increase in relative viscosity | ias.ac.innih.gov |
| Agarose Gel Electrophoresis | To assess DNA cleavage activity | Conversion of supercoiled DNA to nicked form | ias.ac.innih.gov |
| Thermal Denaturation | To evaluate stabilization of DNA helix | Increase in DNA melting temperature (Tm) | nih.govnih.gov |
Antioxidant Activity Evaluation
Benzothiazole and its derivatives are recognized for a wide spectrum of biological activities, including antioxidant properties. nih.govrjptonline.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous degenerative diseases, making the development of novel antioxidants a key therapeutic strategy. nih.gov The antioxidant capacity of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol derivatives and related compounds is typically evaluated through various in vitro assays. nih.govwisdomlib.org
One common method is the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov This test measures the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions, a colorimetric reaction that indicates the compound's reducing power and, by extension, its antioxidant potential. nih.gov Other assays are also employed to provide a comprehensive antioxidant profile.
Studies on benzothiazole derivatives have demonstrated their potential as effective antioxidants. For example, research on a series of benzothiazole-hydrazones showed significant antioxidant activity. nih.gov Similarly, some benzothiazole derivatives synthesized from antarctic-derived fungi have been noted for their antioxidant effects. nih.gov The antioxidant activity is often linked to the core benzothiazole structure, which can be modulated by various substituents. rjptonline.org For instance, chrysin-benzothiazole conjugates have been specifically investigated as potential antioxidant and anticancer agents. researchgate.net
Table 2: Common Antioxidant Assays for Benzothiazole Derivatives
| Assay | Principle | Reference |
|---|---|---|
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of Fe³⁺-TPTZ complex to the ferrous form. | nih.gov |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging | Measures the ability of the antioxidant to donate a hydrogen atom and quench the stable DPPH free radical. | General Antioxidant Assay |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging | Measures the scavenging of the ABTS radical cation. | General Antioxidant Assay |
Structure-Activity Relationship (SAR) Paradigms
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov Structure-activity relationship (SAR) studies aim to decipher these dependencies to guide the design of more potent and selective compounds.
A key paradigm in the SAR of benzothiazoles is the influence of the electronic properties of substituents. These are broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) have been shown to enhance certain biological activities. nih.gov For instance, in a study of benzo[d]thiazole-hydrazones, the presence of EDGs on the phenyl ring was found to increase antibacterial activity. nih.gov
Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and fluorine (-F), as well as the nitro group (-NO₂), can significantly modulate activity. nih.govmdpi.com The incorporation of a nitro group has been shown to improve the antiproliferative activity of some benzothiazole derivatives. mdpi.com In the same study on hydrazones where EDGs boosted antibacterial effects, EWGs were found to increase antifungal activity. nih.gov The position of the substituent is also critical. Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamides have shown that changing the nitro group's position from ortho to meta to para results in different crystal structures and photophysical properties, which can translate to varied biological effects. mdpi.com
The antiproliferative activity of 2,5-disubstituted benzothiazole derivatives showed that compounds with a nitro group were more active than those with a chlorine substituent. mdpi.com Furthermore, substitutions at the 2 and 6-positions of the benzothiazole nucleus have been identified as significant for enhancing anticancer potential. nih.gov
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole ring, is not merely a passive framework but an active contributor to the biological profile of its derivatives. nih.govtandfonline.com It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets with high affinity. nih.gov
The significance of the benzothiazole core is highlighted when compared to its bioisosteres, such as benzimidazole (B57391) and benzoxazole. nih.govmdpi.com In several studies, benzothiazole derivatives have demonstrated more pronounced biological activity than their benzimidazole analogues. For example, 2,5-disubstituted benzothiazole derivatives showed greater antiproliferative effects compared to their benzimidazole counterparts. mdpi.com Similarly, in a study aimed at developing multifunctional agents for skin protection, the substitution of a benzimidazole skeleton with a benzothiazole one led to an increase in the desired activity. nih.gov
The planar, heterocyclic nature of the benzothiazole system, with its integrated sulfur and nitrogen atoms, is crucial for its interactions with biological macromolecules like enzymes and DNA. nih.govnih.gov This scaffold is a key building block for numerous compounds with a wide array of pharmacological actions, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov The inherent properties of the scaffold can be finely tuned by the addition of various functional groups, but the core structure itself provides the foundational pharmacophoric features required for activity. tandfonline.com
The rational design of benzothiazole derivatives for specific biological targets involves several key principles aimed at optimizing potency and selectivity. nih.gov
Molecular Hybridization: This strategy involves combining the benzothiazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. nih.gov For example, benzothiazole-based triazole derivatives have been designed and synthesized, leveraging the therapeutic importance of both moieties to create potent antimicrobial and anticancer agents. ajgreenchem.com
Target-Oriented Design: Benzothiazole derivatives can be specifically designed to inhibit key biological targets involved in disease progression. nih.gov Many have been developed as potent enzyme inhibitors, targeting receptor tyrosine kinases like VEGFR and EGFR, which are crucial in cancer angiogenesis and proliferation. nih.govnih.govnih.gov Design principles for these inhibitors often focus on mimicking the structure of known ligands that bind to the enzyme's active site. nih.gov
In Silico and Computational Methods: Molecular docking has become an indispensable tool in the design process. nih.govajgreenchem.com It allows researchers to predict and visualize how a designed ligand might bind to its target protein, helping to rationalize SAR data and prioritize which compounds to synthesize. nih.govajgreenchem.com By analyzing the binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding pocket, ligands can be iteratively refined for a better fit and improved inhibitory activity. ajgreenchem.com
These design principles enable the transformation of the versatile benzothiazole scaffold into highly specific agents. For instance, by incorporating positively charged amidine groups, which can form strong hydrogen bonds and electrostatic interactions, the biological activity of benzothiazole derivatives can be significantly improved. mdpi.com This highlights a ligand design approach focused on enhancing interactions with the intended biological target. mdpi.com
Future Research Directions and Translational Perspectives Non Clinical
Development of Advanced Synthetic Methodologies
While the fundamental synthesis of 2-arylbenzothiazoles, often involving the condensation of 2-aminothiophenols with carboxylic acids or aldehydes, is well-established, future research should focus on developing more advanced, efficient, and sustainable methods for producing 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol and its derivatives. mdpi.com Key areas of exploration include:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is a critical goal. mdpi.com This could involve microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related benzothiazole (B30560) compounds, or the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Catalytic Systems: Investigating novel catalytic systems, such as those based on copper or laccase enzymes, could provide highly efficient and selective pathways for the core benzothiazole synthesis under milder conditions. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based process for this compound would be a significant step towards its potential large-scale production for materials applications.
Regioselective Fluorination: A major challenge is the precise introduction of the fluorine atom at the 3-position. Future work should explore late-stage fluorination techniques on the pre-formed phenol-benzothiazole scaffold or the development of synthetic routes starting from pre-fluorinated building blocks like 2-amino-6-fluorophenol, ensuring high regioselectivity. Electrochemical methods for cyclization are also an emerging and promising avenue. nih.gov
Exploration of Novel Photophysical Phenomena
The HBT scaffold is renowned for its unique photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org The ESIPT process involves the transfer of the phenolic proton to the nitrogen atom of the thiazole (B1198619) ring in the excited state, leading to a dual emission and an unusually large Stokes shift. rsc.org The fluorine substituent in this compound is expected to modulate these properties significantly.
Future research should focus on:
Fluorine-Modulated ESIPT: A detailed investigation using steady-state and time-resolved fluorescence spectroscopy to understand how the 3-fluoro substituent alters the kinetics and thermodynamics of the ESIPT process. The fluorine atom's electron-withdrawing effect could influence the acidity of the phenolic proton and the energy levels of the ground and excited states. researchgate.net
Solvatochromism and Environmental Sensitivity: Characterizing the compound's photophysical response to different solvent environments. Fluorinated HBT derivatives may exhibit enhanced sensitivity, making them suitable for use as environmental probes.
Aggregation-Induced Emission (AIE): Some benzothiazole-imidazole conjugates exhibit AIE, where fluorescence is enhanced in the aggregated state. rsc.org Investigating whether this compound or its derivatives display AIE characteristics could lead to applications in solid-state lighting and sensing. rsc.org
| Photophysical Property | Expected Influence of 3-Fluoro Group | Proposed Research Focus |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Modulation of proton transfer barrier and excited state energies. Potential tuning of emission wavelengths. | Ultrafast spectroscopy and computational modeling to map the ESIPT potential energy surface. |
| Stokes Shift | Likely to remain large due to the ESIPT mechanism, but potentially tunable. | Comparative spectral analysis with non-fluorinated HBT in various media. |
| Quantum Yield | May be enhanced or quenched depending on the interplay of electronic effects and heavy-atom effects. | Systematic quantum yield measurements and investigation of non-radiative decay pathways. |
| Two-Photon Absorption (TPA) | The asymmetric electronic nature could lead to interesting TPA properties. | TPA cross-section measurements for applications in bio-imaging and photodynamic therapy. |
Rational Design of Next-Generation Functional Materials
Benzothiazole derivatives are key components in a variety of functional organic materials, particularly in the field of organic electronics. nih.gov The specific electronic properties conferred by the this compound moiety make it a promising building block.
Organic Light-Emitting Diodes (OLEDs): A closely related isomer, 2-(benzo[d]thiazol-2-yl)-5-fluorophenol, has been used to create a beryllium complex, Be(FBTZ)₂, which serves as a high-performance electron transport material in phosphorescent OLEDs (PhOLEDs). rsc.org This complex exhibits high triplet energy and excellent electron mobility. rsc.org Future work should involve synthesizing the corresponding beryllium complex of the 3-fluoro isomer and evaluating its performance in OLED devices. The different position of the fluorine atom is expected to alter the molecular packing and electronic landscape, potentially leading to improved device efficiency or stability. rsc.orgresearch-nexus.net
Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the benzothiazole unit makes it a suitable component for n-type or ambipolar organic semiconductors. nih.gov Copolymers incorporating the this compound unit could be designed and synthesized to create high-mobility materials for OFETs. Fluorination is a known strategy to lower LUMO levels and improve air stability in organic semiconductors. rsc.org
Chemosensors: The HBT core is sensitive to its local environment, a property that has been exploited to create fluorescent chemosensors for ions and neutral molecules. researchgate.net The 3-fluoro-phenol moiety can act as a specific recognition site. For example, polymers containing this unit could be designed for the highly selective detection of fluoride (B91410) ions through a Si-O bond cleavage reaction, which would trigger a distinct colorimetric and fluorescent response. researchgate.net
| Material Application | Design Strategy | Key Property to Investigate |
| OLEDs | Synthesize metal complexes (e.g., with Be²⁺, Zn²⁺, Al³⁺) using the compound as a ligand. | Electron mobility, triplet energy, thermal stability, and device performance (efficiency, lifetime). rsc.org |
| OFETs | Incorporate the unit into donor-acceptor conjugated polymers. | Charge carrier mobility, on/off ratio, air stability, and thin-film morphology. rsc.org |
| Fluorescent Sensors | Functionalize the phenolic oxygen with a recognition group (e.g., silyl (B83357) ether for F⁻ detection). | Selectivity, sensitivity, response time, and fluorescence turn-on/turn-off ratio. researchgate.net |
Elucidation of Molecular Mechanisms in Biological Systems
The intrinsic fluorescence of the HBT scaffold makes it an excellent platform for developing probes to study biological processes at the molecular level, without the need for clinical application. mdpi.comacs.org The introduction of a fluorine atom can enhance properties like cell permeability and binding affinity.
Future non-clinical research should aim to:
Develop Novel Fluorescent Probes: Design and synthesize derivatives of this compound to act as "turn-on" or ratiometric fluorescent probes. For instance, modifying the phenolic group with a reactive site could allow for the detection of specific reactive oxygen species (ROS) like hydrogen peroxide or hypochlorous acid. mdpi.comnih.gov
Image Amyloid-β Aggregates: Benzothiazole derivatives are structurally similar to Thioflavin T and have been successfully developed as probes for detecting amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. acs.org The 3-fluoro derivative could be explored as a next-generation probe with potentially higher binding affinity and improved blood-brain barrier permeability for in vitro and ex vivo studies. acs.org
Detect Metal Ions: The phenol (B47542) and thiazole nitrogen atoms can act as a chelation site for metal ions. Derivatives could be designed to selectively detect biologically relevant metal ions like Cu²⁺ or Hg²⁺ in living cells, providing insights into metal ion homeostasis and toxicology. nih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The true potential of this compound lies at the intersection of different scientific fields. Future progress will be driven by collaborations that bridge the gap between fundamental chemistry and applied sciences.
Smart Biomaterials: Combining the unique photophysical properties with polymer chemistry could lead to the development of "smart" biomaterials. For example, incorporating the compound into a biocompatible polymer matrix could yield materials that change their fluorescence in response to physiological changes (e.g., pH, enzyme activity), which could be used for cell culture monitoring or as implantable sensors.
Theranostics: While outside the strict non-clinical scope, foundational research could explore the molecule as a scaffold for theranostic agents, where it serves as both an imaging agent (diagnostic) and a photosensitizer for photodynamic therapy (therapeutic) in cell models.
Computational and Experimental Synergy: A strong synergy between theoretical calculations (e.g., Density Functional Theory) and experimental work will be crucial. research-nexus.netnih.gov Computational studies can predict photophysical properties, model interactions with biological targets, and guide the rational design of new materials, thereby accelerating the discovery process and reducing experimental costs. nih.gov This collaborative approach will be essential to fully elucidate the structure-property relationships and unlock the full potential of this promising fluorinated benzothiazole. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 2-aminothiophenol derivatives and fluorinated phenolic precursors. For example, analogous benzothiazole derivatives are synthesized by reacting 2-hydroxy-5-bromobenzaldehyde with thiophenol derivatives under reflux in ethanol, followed by fluorination steps . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–100°C), and catalysts (e.g., triethylamine) to improve yields .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the benzothiazole core and fluorine substitution. X-ray crystallography is recommended for resolving regiochemical ambiguities, as demonstrated for similar compounds like 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde . Purity can be validated via HPLC with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Standard cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HT-29) are recommended. For example, benzothiazole analogues like (Z)-3-(benzo[d]thiazol-2-yl)-2-phenylacrylonitrile showed GI₅₀ values of 0.021–12.2 μM in NCI-60 cell panels . Include positive controls (e.g., doxorubicin) and triplicate measurements for statistical rigor .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology : Employ density functional theory (DFT) to analyze electron density and local kinetic energy, as described in Colle-Salvetti-based correlation-energy models . Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like tubulin or kinases, using crystallographic data from similar benzothiazole-acetamide complexes (e.g., PDB ID 37V) . Validate predictions with mutagenesis studies .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Perform mechanistic studies to identify off-target effects or cell-specific uptake differences. For instance, benzothiazole derivatives may exhibit variable potency due to metabolic activation by cytochrome P450 enzymes in certain cell types. Use gene expression profiling (e.g., RNA-seq) to correlate cytotoxicity with target pathway activity .
Q. What strategies improve the compound’s solubility and formulation for in vivo studies?
- Methodology : Develop dustable powder formulations (e.g., using Furmidge’s method) with carriers like lactose or silica . For aqueous solubility, introduce hydrophilic groups (e.g., sulfonate) via structural modification while retaining bioactivity, as seen in benzothiazole-isoquinoline hybrids .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
